2-Propen-1-one, 3-(pentafluorophenyl)-1-phenyl-
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Overview
Description
2-Propen-1-one, 3-(pentafluorophenyl)-1-phenyl- is an organic compound that belongs to the class of chalcones. Chalcones are α,β-unsaturated ketones that are widely studied for their diverse chemical and biological properties. The presence of a pentafluorophenyl group in this compound introduces unique electronic and steric effects, making it an interesting subject for research in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 3-(pentafluorophenyl)-1-phenyl- typically involves a Claisen-Schmidt condensation reaction. This reaction is performed by reacting benzaldehyde with pentafluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature, and the product is obtained after recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 3-(pentafluorophenyl)-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Propen-1-one, 3-(pentafluorophenyl)-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-(pentafluorophenyl)-1-phenyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes. The presence of the pentafluorophenyl group enhances the compound’s ability to interact with specific molecular targets, making it more effective in its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-one, 1,3-diphenyl-
- 2-Propen-1-one, 3-(trifluoromethyl)-1-phenyl-
- 2-Propen-1-one, 3-(4-chlorophenyl)-1-phenyl-
Uniqueness
2-Propen-1-one, 3-(pentafluorophenyl)-1-phenyl- is unique due to the presence of the pentafluorophenyl group, which significantly alters its electronic properties. This makes it more reactive and enhances its ability to participate in various chemical and biological processes. The compound’s unique structure also allows for the formation of specific interactions, such as π-π stacking and hydrogen bonding, which are not as prominent in similar compounds .
Properties
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F5O/c16-11-9(12(17)14(19)15(20)13(11)18)6-7-10(21)8-4-2-1-3-5-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOFBHNILKPQLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C(=C2F)F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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